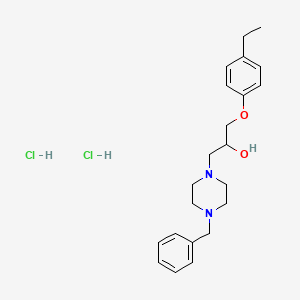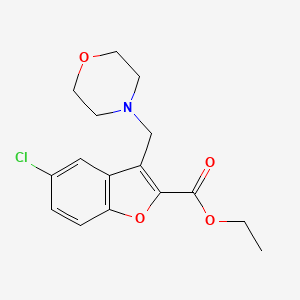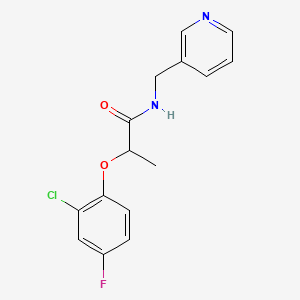![molecular formula C17H21NO2 B5134746 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as spirooxindole, is a heterocyclic organic compound with a spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is not fully understood. However, studies have suggested that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may exert their anti-cancer activity by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives have been reported to exhibit antioxidant and neuroprotective properties. However, further studies are required to elucidate the exact biochemical and physiological effects of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential therapeutic properties. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives are relatively easy to synthesize and can be modified to improve their biological activity. However, one of the limitations of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential toxicity, which may limit their clinical application.
Direcciones Futuras
Future research on 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives should focus on elucidating their mechanism of action and identifying their molecular targets. Additionally, further studies are required to evaluate the toxicity and pharmacokinetic properties of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives. Moreover, the development of new synthetic methods for 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may lead to the discovery of novel therapeutic agents. Finally, the potential application of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives in other fields, such as materials science and catalysis, should also be explored.
Métodos De Síntesis
Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, oxidative cyclization, and spirocyclization. One of the most commonly used methods for synthesizing 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is the Hantzsch reaction, which involves the condensation of aldehydes, ketones, or esters with two molecules of β-ketoesters in the presence of ammonium acetate and acetic acid.
Aplicaciones Científicas De Investigación
Spirooxindole has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported the synthesis and biological evaluation of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives as potential anti-cancer agents. Other studies have investigated the anti-inflammatory and anti-microbial activities of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
Propiedades
IUPAC Name |
4-(1-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(14-8-4-2-5-9-14)18-15-12-16(19)20-17(15)10-6-3-7-11-17/h2,4-5,8-9,12-13,18H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFZQDNEVUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)
![methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate](/img/structure/B5134673.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5134676.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)

amine](/img/structure/B5134711.png)
![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)
